molecular formula C7H9N3O2 B12801695 3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one CAS No. 72499-50-4

3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one

Cat. No.: B12801695
CAS No.: 72499-50-4
M. Wt: 167.17 g/mol
InChI Key: KMBUBFZYSQSCDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrazole derivative with an oxazepine precursor in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Mechanism of Action

The mechanism of action of 3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo-oxazepine derivatives, such as:

Uniqueness

What sets 3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one apart is its specific combination of a pyrazole and an oxazepine ring, which imparts unique chemical and biological properties.

Properties

CAS No.

72499-50-4

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-methyl-2,4,7,8-tetrahydropyrazolo[4,3-d][1,3]oxazepin-5-one

InChI

InChI=1S/C7H9N3O2/c1-4-6-5(10-9-4)2-3-12-7(11)8-6/h2-3H2,1H3,(H,8,11)(H,9,10)

InChI Key

KMBUBFZYSQSCDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)CCOC(=O)N2

Origin of Product

United States

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